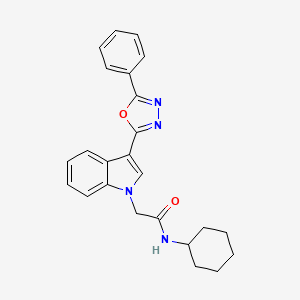

![molecular formula C15H10N2O3S B2540724 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892853-06-4](/img/structure/B2540724.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide" is a benzothiazole derivative, which is a class of compounds known for their diverse biological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are of significant interest in medicinal chemistry due to their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) . Similarly, substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs were synthesized to exhibit potent inhibitory activity against Kv1.3 ion channels . The synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (H2L2) involved the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by spectroscopic techniques such as UV-Vis, IR, 1H- and 13C-NMR spectroscopy, and X-ray crystallography . For instance, the molecular structure of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide was determined through single-crystal X-ray study to understand its conformational features .

Chemical Reactions Analysis

Benzothiazole derivatives can form metal chelates, as seen with N-benzothiazol-2-yl-benzamide forming 2:1 metal chelates with CuII, NiII, PdII, and ZnII . The ligand H2L2 undergoes tranamidation in the presence of PdCl2, leading to the formation of a new product whose crystal structure was measured .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and substituents. These properties are essential for their biological activities. For example, the ligand NBTCS and its metal complexes were characterized by their molar conductance measurement, indicating their ionic nature . The thermal properties of the synthesized compounds were also studied to understand their stability and decomposition patterns .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- A study by Ahmad et al. (2012) described the synthesis of novel carboxamides based on the pyrazolobenzothiazine ring system, evaluated for antioxidant activity. The compounds showed moderate to significant radical scavenging activity, indicating their potential as templates for developing biologically active compounds Ahmad et al., 2012.

- Padalkar et al. (2014) synthesized new derivatives of benzimidazole, benzoxazole, and benzothiazole and screened them for antimicrobial activity. The compounds exhibited excellent broad-spectrum antimicrobial activity, suggesting their utility in designing new antimicrobial agents Padalkar et al., 2014.

- Avila et al. (2011) developed novel benzo-1,3-dioxolo-, benzothiazolo-, pyrido-, and quinolino-fused heterocycles through a simple, base-mediated, one-pot heterocyclization method. This study highlights the versatility of such reactions in constructing novel heterocycles for biological screening Avila et al., 2011.

Biological Activities

- Gilani et al. (2011) investigated novel benzothiazole derivatives for their antimicrobial properties. The compounds displayed moderate to good inhibition against various bacterial and fungal strains, indicating their potential as antimicrobial agents Gilani et al., 2011.

- Hua et al. (2011) synthesized polyamic acids containing benzothiazole and benzoxazole groups, which possessed electroactivity. These compounds were used to develop enzyme-free hydrogen peroxide biosensors with rapid response times and high selectivity and sensitivity. This application demonstrates the potential of such compounds in biosensor technology Hua et al., 2011.

Propiedades

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c18-14(9-4-2-1-3-5-9)17-15-16-10-6-11-12(20-8-19-11)7-13(10)21-15/h1-7H,8H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXOSMSPJMVMPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![5-{[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2540663.png)